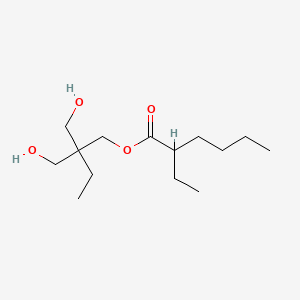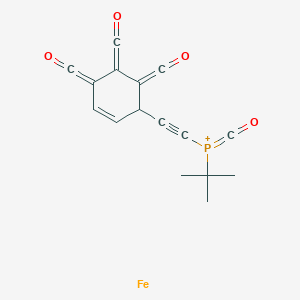![molecular formula C6H4S5 B14320899 5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione CAS No. 111016-04-7](/img/structure/B14320899.png)
5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione is a complex organic compound characterized by its unique structure, which includes a dithiolo-dithiine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione typically involves the cycloaddition of specific precursors. One common method includes the reaction of 2-ethynylpyridine with 4,5-dihydro-1,3-dithioltrithione (isotrithionedithiol) under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves scaling up the laboratory procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the dithiine ring, leading to the formation of different products.
Substitution: Electrophilic substitution reactions are common, where halogenation can occur.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur dioxide chloride (SO2Cl2) for halogenation and various oxidizing agents for oxidation reactions. The conditions often involve specific temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include mono- and di-chloro derivatives, which can further undergo elimination reactions to form unsaturated compounds like vinylenedithiotetrathiafulvalene (VDT-TTF) .
Scientific Research Applications
5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and conducting polymers.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, although detailed studies are limited.
Mechanism of Action
The mechanism of action of 5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable component in organic electronic devices. The pathways involved often include the formation of charge-transfer complexes and the stabilization of radical intermediates .
Comparison with Similar Compounds
Similar Compounds
5,6-Diphenyl[1,3]dithiolo[4,5-b]-dithiine-2-thione: This compound has a similar dithiolo-dithiine core but with phenyl substituents.
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): Known for its use in organic conductors, this compound shares structural similarities with 5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione.
Uniqueness
The uniqueness of this compound lies in its methylidene group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of novel organic materials and in applications requiring specific electronic characteristics.
Properties
CAS No. |
111016-04-7 |
|---|---|
Molecular Formula |
C6H4S5 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
5-methylidene-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione |
InChI |
InChI=1S/C6H4S5/c1-3-2-8-4-5(9-3)11-6(7)10-4/h1-2H2 |
InChI Key |
XCBXUTJGYQFJOF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CSC2=C(S1)SC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


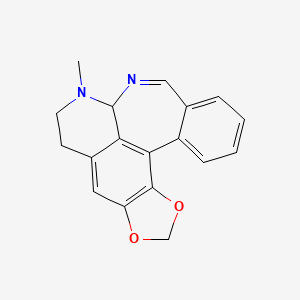

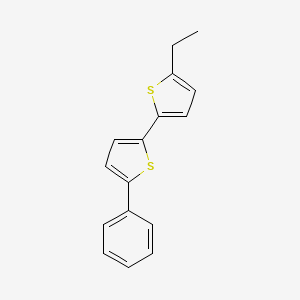
![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
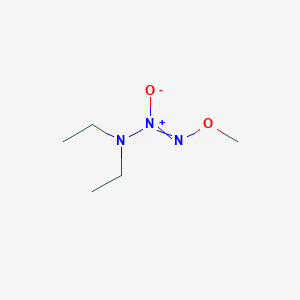
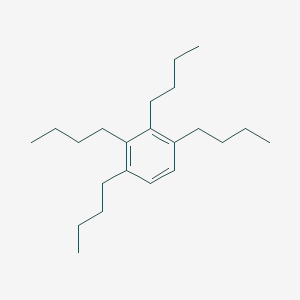
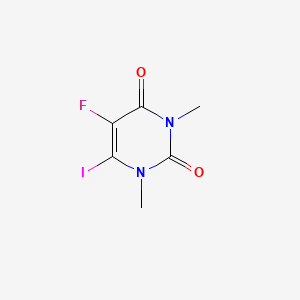
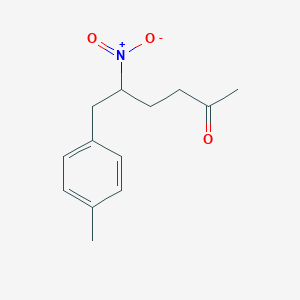
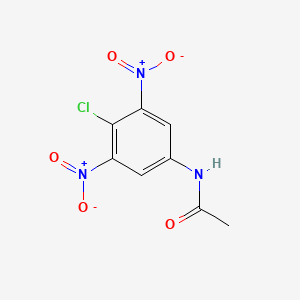
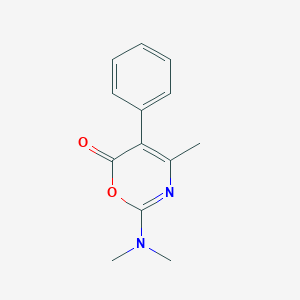

![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)
